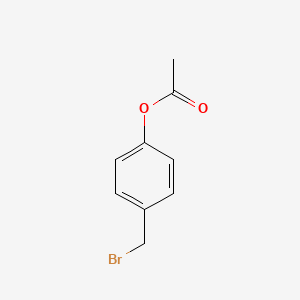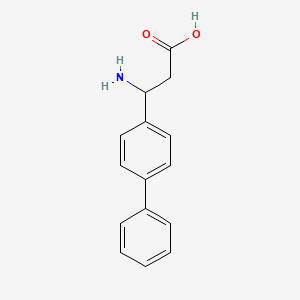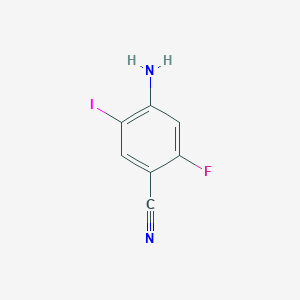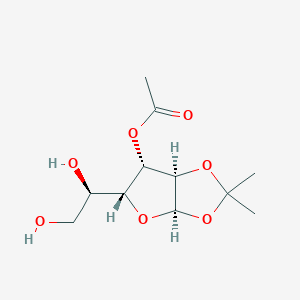dimethyl- CAS No. 149051-24-1](/img/structure/B1278846.png)
Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl-
Overview
Description
“Silane, (9-bromononyl)oxydimethyl-” is a chemical compound with the molecular formula C15H33BrOSi . It is also known as 1-Bromo-9-(tert-butyldimethylsilyloxy)nonane . This compound is used in scientific research and development .
Synthesis Analysis
The synthesis of 1-Bromo-9-(tert-butyldimethylsilyloxy)nonane involves the reaction of 9-Bromo-1-nonanol and tert-Butyldimethylsilyl chloride .Molecular Structure Analysis
The molecular weight of “Silane, (9-bromononyl)oxydimethyl-” is 337.41 g/mol . The molecular structure consists of a silane group (SiH4-nRn), where R is an organic functional group.Scientific Research Applications
1. Synthesis and Structure Studies
Silane compounds, including derivatives like (9-bromononyl)oxydimethyl-silane, are often subjects of synthesis and structural analysis. For example, studies have investigated the synthesis of various silane compounds and analyzed their structural characteristics. The research on silanes typically focuses on understanding their chemical properties, which are crucial for various applications in materials science and chemistry (Bajwa, Prasad, & Repič, 2006).
2. Biomedical and Dental Research
Silanes, including similar compounds, have been researched in the context of biomedical applications. For instance, studies have focused on understanding how these compounds interact with biological systems, such as their potential genetic effects in mammalian cells (Schweikl, Schmalz, & Weinmann, 2004). Such research is pivotal for assessing the safety and effectiveness of these compounds in medical and dental materials.
3. Computational Chemistry
Computational studies have been conducted to predict and analyze the structures of silane compounds. These studies use techniques like ab initio and Density Functional Theory (DFT) to explore the molecular structure and stability of silanes. This research helps in predicting the behavior of these compounds in various chemical environments and can guide experimental synthesis (Belogolova & Sidorkin, 2004).
4. Surface Chemistry and Materials Science
Silanes are studied for their surface chemistry properties, which are important in materials science. Investigations include examining the interactions of silanes with surfaces, which is essential for applications like coatings, adhesives, and surface modifiers. This research has practical implications in industries ranging from electronics to biomaterials (Goel, Singh, & Mehrotra, 1976).
properties
IUPAC Name |
9-bromononoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33BrOSi/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h6-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJACWRNPJLOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453211 | |
| Record name | Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149051-24-1 | |
| Record name | Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)
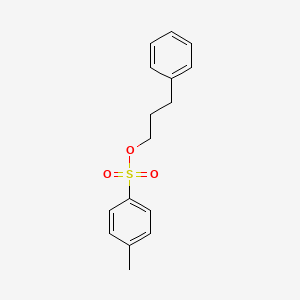
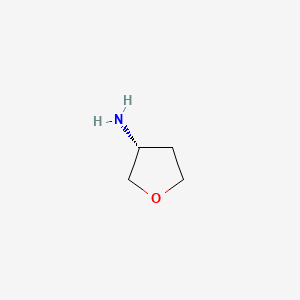


![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)

